molecular formula C9H10BrN3O B1382738 1-(5-Bromopyrazin-2-yl)piperidin-4-one CAS No. 1100752-74-6

1-(5-Bromopyrazin-2-yl)piperidin-4-one

Cat. No.: B1382738
CAS No.: 1100752-74-6
M. Wt: 256.1 g/mol
InChI Key: SPPSGLWBIPZZMS-UHFFFAOYSA-N
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Description

1-(5-Bromopyrazin-2-yl)piperidin-4-one is an organic compound with the chemical formula C9H10BrN3O . It is a white solid with a unique chemical structure . It is relatively stable at room temperature and can dissolve in some organic solvents such as chloroform, dimethyl sulfoxide, and ethanol .


Synthesis Analysis

Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidin-4-one ring attached to a bromopyrazin-2-yl group . The molecular formula is C9H10BrN3O, and the molecular weight is 256.099 .


Chemical Reactions Analysis

The synthesis of piperidone derivatives, including this compound, involves various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 406.0±45.0 °C at 760 mmHg, and a flash point of 199.3±28.7 °C . Its exact mass is 255.000717, and it has a LogP value of 0.67 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of N-Substituted Derivatives : A study on the synthesis of N-substituted derivatives of compounds related to 1-(5-Bromopyrazin-2-yl)piperidin-4-one revealed their potential for antibacterial activity. These derivatives were shown to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).

  • Antiviral and Fungicidal Activities : Another study synthesized a compound structurally similar to this compound and evaluated its biological activity. This compound displayed good antiviral and fungicidal activities, particularly against tobacco mosaic virus (Li et al., 2015).

  • CCR5 Antagonist Development : Research on the synthesis of related compounds has led to the development of novel non-peptide CCR5 antagonists. These antagonists are significant in HIV-1 infection prevention, as CCR5 is a crucial coreceptor for HIV-1 entry into cells (Bi, 2014).

  • Antimicrobial and Anti-Proliferative Agents : Derivatives of compounds similar to this compound have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These studies have shown promising results against various bacterial strains and human tumor cell lines (Al-Mutairi et al., 2019).

Pharmaceutical Research

  • GABAA Receptor Binding : Compounds structurally related to this compound have been shown to bind to GABAA receptors, demonstrating antagonist behavior at specific human receptor subtypes. This indicates potential applications in neuropsychiatric disorder treatments (Krall et al., 2013).

  • PET Radiotracer Synthesis : In the field of imaging, derivatives of this compound have been used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the animal brain (Katoch-Rouse & Horti, 2003).

  • Tubulin Inhibitors for Cancer Therapy : Research has identified a chemical class of antiproliferative agents, including derivatives of this compound, acting as tubulin inhibitors. This discovery has implications for the development of new cancer therapies (Krasavin et al., 2014).

Mechanism of Action

While the specific mechanism of action for 1-(5-Bromopyrazin-2-yl)piperidin-4-one is not mentioned in the search results, piperidone derivatives are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .

Future Directions

Piperidones, including 1-(5-Bromopyrazin-2-yl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(5-bromopyrazin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPSGLWBIPZZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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